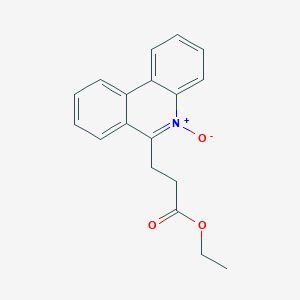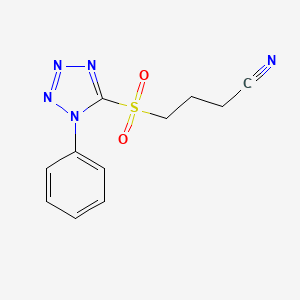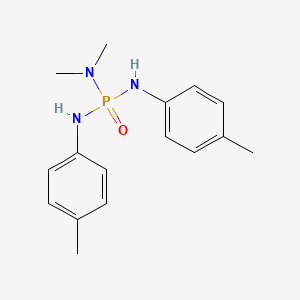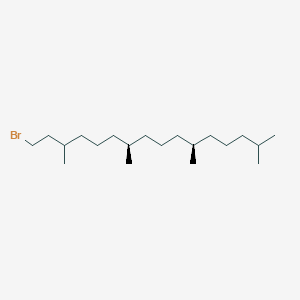![molecular formula C6H11AsO4S B12568843 Butanedioic acid, [(dimethylarsino)thio]- CAS No. 560107-78-0](/img/structure/B12568843.png)
Butanedioic acid, [(dimethylarsino)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, [(dimethylarsino)thio]- is a chemical compound with a unique structure that includes both a butanedioic acid backbone and a dimethylarsino thio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, [(dimethylarsino)thio]- typically involves the acylation of thiols. One efficient method is the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to mediate the reaction between the corresponding acids and sodium sulfide . This method is compatible with a wide variety of protecting groups and functionalities.
Industrial Production Methods
Industrial production of this compound may involve the use of thioesterification reactions, which are facilitated by various catalysts and reagents. For example, the use of a thiazolium precatalyst can enable the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, [(dimethylarsino)thio]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, [(dimethylarsino)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanedioic acid, [(dimethylarsino)thio]- involves its interaction with molecular targets and pathways within cells. The dimethylarsino group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid:
Thioacetic Acid: Contains a thio group but differs in its overall structure and properties.
Uniqueness
Butanedioic acid, [(dimethylarsino)thio]- is unique due to the presence of the dimethylarsino thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
560107-78-0 |
|---|---|
Molekularformel |
C6H11AsO4S |
Molekulargewicht |
254.14 g/mol |
IUPAC-Name |
2-dimethylarsanylsulfanylbutanedioic acid |
InChI |
InChI=1S/C6H11AsO4S/c1-7(2)12-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
VBROOMHVQIBYCT-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)SC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
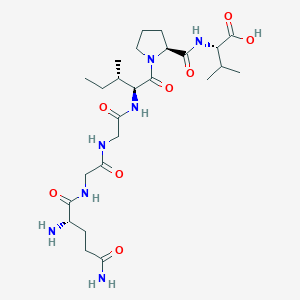


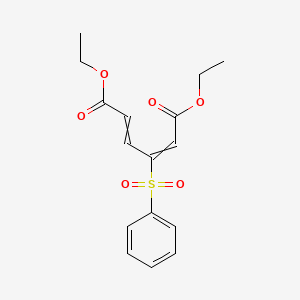
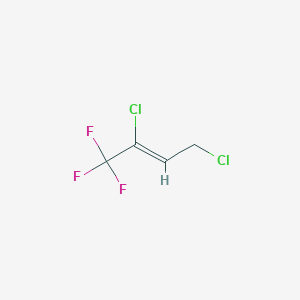
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
